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Compound of Interest

Compound Name: 1-Octanol-d17

Cat. No.: B043003

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Octanol-d17 (perdeuterated 1-octanol, except for the hydroxyl proton), a crucial isotopically
labeled compound in various scientific and pharmaceutical applications. This document details
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,
alongside detailed experimental protocols for data acquisition.

Physicochemical Properties

1-Octanol-d17 is a deuterated form of 1-octanol where 17 hydrogen atoms on the alkyl chain

have been replaced by deuterium. This isotopic labeling makes it a valuable tool in metabolic

studies, as a solvent in NMR spectroscopy, and as an internal standard in mass spectrometry-
based quantification.[1]
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Property Value

Chemical Formula CsD17H10

CAS Number 153336-13-1
Molecular Weight 147.33 g/mol
Appearance Clear, colorless liquid
Boiling Point 196 °C (lit.)

Melting Point -15 °C (lit.)

Density 0.936 g/mL at 25 °C
Isotopic Purity >98 atom % D

Spectroscopic Data

Due to the extensive deuteration, the spectroscopic data of 1-Octanol-d17 differs significantly
from its non-deuterated counterpart. The following sections present the expected spectroscopic
characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The primary advantage of using deuterated solvents in 1H NMR is the elimination of large
solvent signals that could obscure the analyte's spectrum.[2] When 1-Octanol-d17 is the

analyte, its NMR spectra are characterized by the absence of most proton signals and the
presence of deuterium-coupled carbon signals.

2.1.1. 'H NMR Spectroscopy

In a *H NMR spectrum of pure 1-Octanol-d17, the only significant signal would be from the
hydroxyl proton (-OH). The chemical shift of this proton is variable and depends on
concentration, solvent, and temperature, but typically appears as a broad singlet. The protons
on the carbon chain are replaced by deuterium, and thus, no signals from the C1-Cs positions
are observed.

2.1.2. 13C NMR Spectroscopy
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The 13C NMR spectrum of 1-Octanol-d17 will show signals for all eight carbon atoms. Due to
the coupling with deuterium (a spin-1 nucleus), each carbon signal will appear as a multiplet
(typically a triplet for -CD2- groups and a septet for the -CDs group) in a proton-decoupled
spectrum. The chemical shifts are expected to be very similar to those of non-deuterated 1-
octanol.

Table 1: Predicted 3C NMR Chemical Shifts for 1-Octanol-d17

Predicted Chemical Shift Multiplicity (due to C-D
Carbon Atom

(6, ppm) coupling)
C1 (-CD20H) ~62 Triplet
C2 (-CD2-) ~33 Triplet
C3 (-CD2-) ~26 Triplet
C4 (-CD2-) ~30 Triplet
C5 (-CD2-) ~30 Triplet
C6 (-CD2-) ~23 Triplet
C7 (-CD2-) ~32 Triplet
C8 (-CDs3) ~14 Septet

Note: Chemical shifts are
based on data for non-
deuterated 1-octanol and may

vary slightly.

2.1.3. 2H (Deuterium) NMR Spectroscopy

2H NMR is a powerful technique for studying the dynamics and structure of deuterated
molecules. In solid-state 2H NMR studies of 1-Octanol-d17, the spectra exhibit a Pake pattern
below the melting point, which is indicative of a rigid molecular conformation. These studies
can provide insights into molecular motion and phase transitions.[2]

Infrared (IR) Spectroscopy
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The IR spectrum of 1-Octanol-d17 is dominated by the vibrations of C-D and O-H bonds, while
the C-H stretching and bending vibrations, prominent in the spectrum of 1-octanol, are absent.

Table 2: Predicted IR Absorption Bands for 1-Octanol-d17

Wavenumber (cm~?) Assignment Intensity
~3300 O-H stretch (broad) Strong
~2200 - 2000 C-D stretch Strong
~1050 C-O stretch Strong
~950 C-D bend Medium

Note: The exact positions of
the C-D stretching and

bending vibrations can vary.

The broad O-H stretching band is a characteristic feature of alcohols and is due to hydrogen
bonding. The strong C-D stretching absorptions appear at significantly lower wavenumbers
compared to the C-H stretching vibrations (~2900 cm~—1) of non-deuterated 1-octanol.

Mass Spectrometry (MS)

In mass spectrometry, 1-Octanol-d17 will exhibit a molecular ion peak at a mass-to-charge
ratio (m/z) that is 17 units higher than that of non-deuterated 1-octanol (M+17). The
fragmentation pattern is expected to be similar to 1-octanol, with the corresponding mass shifts
for the deuterated fragments.

Table 3: Predicted Mass Spectrum Fragments for 1-Octanol-d17
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miz Predicted Fragment

147 [CD3(CD2)7OH]* (Molecular lon)
129 [M - D20O]*

114 [M - CD20H]*

100 [M - C2Ds]*

86 [M - CsD7]*

72 [M - CaDo]*

58 [M - CsD11]*

44 [M - CeD13]*

33 [CD20H]*

Note: The relative intensities of the fragments

may vary depending on the ionization method.

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectroscopic data
presented above.

NMR Spectroscopy Protocol

This protocol outlines the general procedure for acquiring solution-state NMR spectra of 1-
Octanol-d17.

Click to download full resolution via product page
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NMR Experimental Workflow

Instrumentation:
¢ A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

1H NMR Parameters:

Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

Number of Scans: 16-64.

Relaxation Delay: 1-5 seconds.

Spectral Width: Appropriate for observing the hydroxyl proton.

13C NMR Parameters:

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or higher, due to the lower natural abundance of 13C and the splitting
by deuterium.

Relaxation Delay: 2-10 seconds.

Spectral Width: ~200-250 ppm.

2H NMR Parameters:

e Pulse Sequence: Single-pulse experiment.
e Number of Scans: 64-256.

o Relaxation Delay: 1-2 seconds.

IR Spectroscopy Protocol

This protocol describes the acquisition of an IR spectrum of liquid 1-Octanol-d17 using an
Attenuated Total Reflectance (ATR) accessory, which is a common and simple method for liquid
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samples.

Clean the ATR crystal with a suitable solvent (e.g., isopropanol)

Acquire a background spectrum of the clean, empty ATR crystal

Glace a small drop of 1-Octanol-d17 onto the ATR crystaD
(Acquire the sample spectrum)
(Clean the ATR crystaD
Click to download full resolution via product page
IR Spectroscopy Experimental Workflow

Instrumentation:

e A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR
accessory (e.g., with a diamond or zinc selenide crystal).
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Acquisition Parameters:

Spectral Range: 4000-400 cm~1.

Resolution: 4 cm~1.

Number of Scans: 16-32 for both background and sample.

Data Format: Transmittance or Absorbance.

Mass Spectrometry Protocol

This protocol provides a general workflow for the analysis of 1-Octanol-d17 using Gas
Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-
volatile compounds.

aaaaaaaaaa
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GC-MS Experimental Workflow

Instrumentation:

e A Gas Chromatograph coupled to a Mass Spectrometer (e.g., a quadrupole or time-of-flight
analyzer).

GC Parameters:
e Injector Temperature: 250 °C.

e Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
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e Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a
higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

e Carrier Gas: Helium at a constant flow rate.

MS Parameters:

lonization Mode: Electron lonization (El) at 70 eV.

Mass Range: m/z 30-200.

Scan Speed: Standard scan rate.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

This guide provides a foundational understanding of the spectroscopic properties of 1-Octanol-
d17 and the methodologies to obtain this data. Researchers are encouraged to adapt these
protocols to their specific instrumentation and experimental needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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